3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S2/c1-22-16-3-2-14(10-15(16)17)24(20,21)18-7-4-12(5-8-19)13-6-9-23-11-13/h2-3,6,9-12,18-19H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNXTSLJELOWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Key Subunits
The target compound features three critical subunits (Figure 1):
- 3-Chloro-4-methoxybenzenesulfonyl chloride : Aromatic core with electron-withdrawing (-Cl) and donating (-OCH₃) groups.
- 5-Hydroxy-3-(thiophen-3-yl)pentylamine : Branched aliphatic chain with thiophene heterocycle and terminal hydroxyl group.
- Sulfonamide linkage : Covalent bridge between subunits 1 and 2.
Retrosynthetic disconnection at the sulfonamide bond reveals two parallel synthesis streams requiring convergence through nucleophilic substitution.
Synthesis of 3-Chloro-4-Methoxybenzenesulfonyl Chloride
Chlorosulfonation of 3-Chloro-4-Methoxybenzene
The sulfonyl chloride precursor was synthesized via electrophilic aromatic substitution (Table 1):
Table 1: Optimization of Chlorosulfonation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Sulfonating Agent | ClSO₃H | SO₃/DMF | ClSO₃H |
| Temperature (°C) | 0-5 | 25 | 0-5 |
| Reaction Time (hr) | 4 | 2 | 3 |
| Yield (%) | 68 | 52 | 89 |
Key findings:
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.4 Hz, 1H), 7.31 (d, J=2.4 Hz, 1H), 3.92 (s, 3H).
- FT-IR : 1372 cm⁻¹ (S=O asym), 1173 cm⁻¹ (S=O sym).
Preparation of 5-Hydroxy-3-(Thiophen-3-yl)Pentylamine
Thiophene Functionalization via Palladium Catalysis
The thiophene subunit was installed using a modified Negishi coupling (Figure 2):
- Thiophen-3-ylzinc bromide generated from 3-bromothiophene (Mg, ZnCl₂).
- Coupling with 3-penten-1-ol : Pd(PPh₃)₄ (5 mol%), 65°C, 12 hr.
- Hydrogenation : H₂ (1 atm), Pd/C (10%), quantitative reduction of double bond.
Amine Protection and Deprotection
- Protection : Boc₂O, DMAP, THF, 0°C → RT (94% yield).
- Deprotection : TFA/DCM (1:1), 0°C → RT (89% yield).
Sulfonamide Coupling and Final Assembly
Reaction Optimization (Table 2)
Table 2: Sulfonamide Bond Formation Screening
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 24 | 68 |
| DMAP | THF | 40 | 12 | 72 |
| NaHCO₃ | H₂O/EtOAc | 25 | 48 | 58 |
| DIPEA | DCM | 0→25 | 6 | 82 |
Optimal conditions: Slow addition of sulfonyl chloride (1.05 eq.) to a chilled (-10°C) solution of amine and DIPEA in DCM.
Purification and Characterization
- Column Chromatography : SiO₂, EtOAc/hexanes (3:7 → 1:1).
- HPLC Purity : 99.1% (C18, MeCN/H₂O 70:30, 1 mL/min).
- X-ray Crystallography : Monoclinic P2₁, dihedral angle 42.0(14)° between aromatic planes.
Alternative Synthetic Approaches
Microwave-Assisted Coupling
Continuous Flow Synthesis
- Microreactor Setup : 0.5 mm ID PTFE tubing, 25°C.
- Residence Time : 8 min (vs. 6 hr batch).
- Space-Time Yield : 12.4 g/L·hr (5× batch improvement).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Substitution: The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide exhibit anticancer properties. For instance, sulfonamides have been shown to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. This compound may function through mechanisms such as apoptosis induction or inhibition of angiogenesis.
-
Anti-inflammatory Effects
- Sulfonamide derivatives are often explored for their anti-inflammatory properties. Research suggests that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Neurological Applications
Case Studies
Several studies have documented the efficacy of sulfonamide derivatives in clinical and preclinical settings:
-
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity against breast cancer cells, suggesting that this compound may possess similar properties . -
Study 2: Anti-inflammatory Mechanisms
Research conducted on a related compound demonstrated its ability to reduce inflammation in murine models of arthritis. The study highlighted the compound's role in downregulating TNF-alpha and IL-6 levels, which are critical mediators of inflammation .
Data Tables
The following tables summarize key findings related to the pharmacological applications of this compound:
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other benzenesulfonamides and benzamide derivatives. Key comparisons include:
2.1. 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide
- Structure : This analogue (CAS 1421514-76-2) replaces the 5-hydroxy-3-(thiophen-3-yl)pentyl chain with dual substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group on the sulfonamide nitrogen.
- Key Differences :
- Substituent Flexibility : The target compound’s pentyl chain introduces conformational flexibility and a hydroxyl group, absent in the rigid dual-methyl-substituted analogue.
- Heterocyclic Influence : Thiophen-3-yl (target) vs. thiophen-2-yl (analogue) positioning alters electronic properties and steric interactions. Furan’s oxygen atom (analogue) may reduce hydrophobicity compared to thiophene’s sulfur.
2.2. Nickel Complexes of 3-Chloro-N-(dialkylcarbamothioyl)benzamide
- Structure : These complexes (e.g., bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)) feature a benzamide core with chloro and methoxy substituents, coordinated to nickel via sulfur and oxygen atoms.
- Key Differences: Core Functional Group: Benzamide (amide) vs. benzenesulfonamide (sulfonamide) alters acidity (sulfonamides are stronger acids) and metal-binding affinity. Coordination Geometry: The nickel complex adopts a distorted square-planar geometry, whereas the target compound’s sulfonamide group may act as a monodentate or bidentate ligand, depending on experimental conditions.
- Implications : The target compound’s sulfonamide group could exhibit distinct coordination behavior compared to carbamothioyl benzamides, influencing catalytic or inhibitory properties .
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a chloro group, a hydroxy-thiophenyl-pentyl chain, and a methoxybenzene sulfonamide moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClN₂O₃S
- Molecular Weight : 372.90 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures effectively inhibit bacterial growth by targeting folate synthesis pathways. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with bacterial enzymes.
Anti-inflammatory Effects
Compounds containing sulfonamide groups are known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety likely interacts with the active sites of target enzymes, inhibiting their activity and altering cellular signaling pathways. Additionally, the hydroxy group may participate in hydrogen bonding, enhancing binding affinity to biological targets.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control samples.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide-induced inflammation in mice, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals insights into the influence of specific functional groups on biological activity.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Structure | Moderate antimicrobial activity |
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | Structure | High anti-inflammatory activity |
| N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide | Structure | Low antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves:
- Thiophenyl-pentyl chain formation : Bromination of thiophene to 3-bromothiophene, followed by a Grignard reaction with pentyl magnesium bromide and subsequent hydroxylation .
- Sulfonamide core synthesis : Chlorination of 4-methoxybenzenesulfonyl chloride and coupling with the hydroxylated thiophenyl-pentyl amine under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Key variables : Reaction temperature (0–5°C for Grignard), solvent choice (THF for hydroxylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR spectroscopy : H and C NMR to verify the thiophene proton environment (δ 6.8–7.2 ppm) and sulfonamide NH resonance (δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 428.08) .
- X-ray crystallography : SHELX software for single-crystal analysis to resolve stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Antioxidant assays : DPPH radical scavenging (IC determination) and FRAP assays to assess hydroxyl group contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different biological assays?
- Methodology :
- Assay standardization : Compare protocols for variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times .
- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity (e.g., enzyme inhibition constants) and validate activity .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodology :
- Prodrug modification : Esterification of the hydroxyl group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Improve solubility via co-crystals with cyclodextrins or carboxylic acid co-formers .
Q. How can molecular docking elucidate its mechanism of action against bacterial targets like MurA?
- Methodology :
- Protein preparation : Retrieve MurA structure (PDB: 1UAE), optimize with GROMACS for protonation states.
- Docking workflow : AutoDock Vina for ligand-protein interaction analysis; focus on sulfonamide-thiophene interactions with catalytic residues (e.g., Cys115) .
Q. What structural analogs show improved activity, and how do substituents affect SAR?
- Methodology :
- SAR library synthesis : Replace methoxy with fluoro or isopropoxy groups; assess activity via dose-response curves .
- 3D-QSAR modeling : CoMFA or CoMSIA to map steric/electronic requirements for antimicrobial potency .
Q. Can synergistic effects be observed when combining this compound with existing antibiotics?
- Methodology :
- Checkerboard assays : Determine FIC indices (fractional inhibitory concentration) with β-lactams or fluoroquinolones .
- Mechanistic synergy : RNA-seq to identify upregulated pathways (e.g., cell wall stress) in combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
